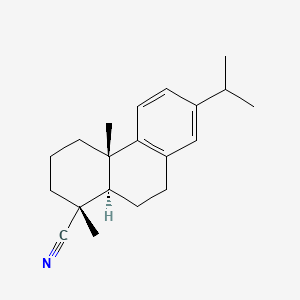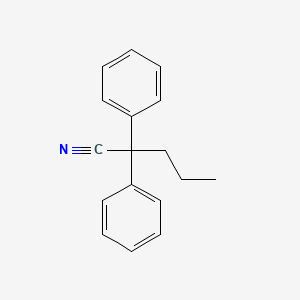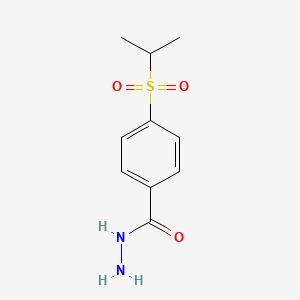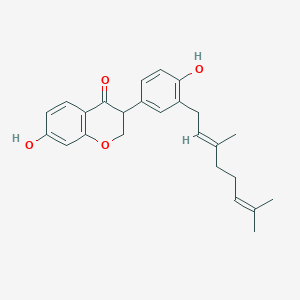
Tetrapterol E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapterol E is a prenylated isoflavanone isolated from the roots of Sophora tetraptera, a species belonging to the Fabaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: Tetrapterol E can be isolated using high-speed counter-current chromatography (HSCCC). The process involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 10:11:11:8 . The structure identification is performed using UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR techniques .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale isolation and purification methods.
化学反応の分析
Types of Reactions: Tetrapterol E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like bromine (Br2) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Tetrapterol E has shown promise in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Studies have demonstrated its potential as an anti-inflammatory and antioxidant agent.
作用機序
The mechanism of action of Tetrapterol E involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune escape in cancer cells . Additionally, its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
類似化合物との比較
Tetrapterol E is part of a group of prenylated isoflavanones isolated from Sophora species. Similar compounds include:
- Tetrapterol A
- Tetrapterol B
- Tetrapterol C
- Tetrapterol D
- Tetrapterol F
- Tetrapterol G
- Tetrapterol H
- Tetrapterol I
Uniqueness: this compound stands out due to its specific prenylation pattern and its potent biological activities, particularly its antiplasmodial and antioxidant properties .
特性
分子式 |
C25H28O4 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-14,22,26-27H,4,6,8,15H2,1-3H3/b17-7+ |
InChIキー |
SJLANBYUPRFSHO-REZTVBANSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2COC3=C(C2=O)C=CC(=C3)O)O)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2COC3=C(C2=O)C=CC(=C3)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



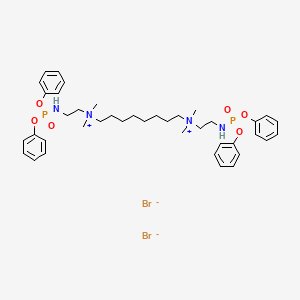

![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
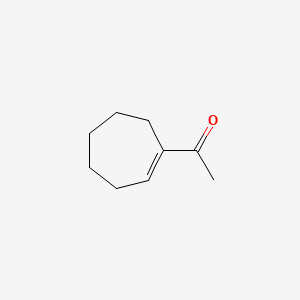
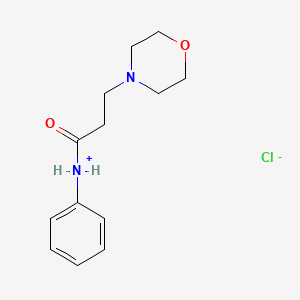
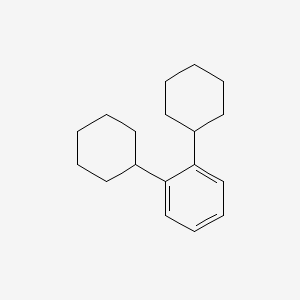
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
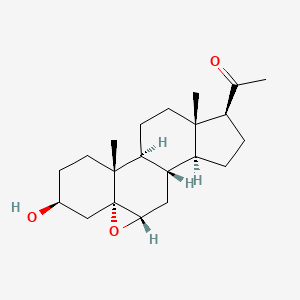
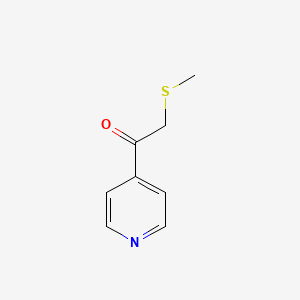
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
